molecular formula C23H18Cl2N2O5 B12017340 3-(2-((2,4-Dichlorophenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate CAS No. 767339-03-7

3-(2-((2,4-Dichlorophenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate

Cat. No.: B12017340
CAS No.: 767339-03-7
M. Wt: 473.3 g/mol
InChI Key: PRPUGSVRUHRIRG-LGJNPRDNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-((2,4-Dichlorophenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate involves multiple steps, starting with the preparation of the 2,4-dichlorophenoxyacetic acid derivative. This derivative is then reacted with carbohydrazide to form the carbohydrazonoyl intermediate. The final step involves the esterification of this intermediate with 4-methoxybenzoic acid under specific reaction conditions .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for larger quantities .

Chemical Reactions Analysis

Types of Reactions

3-(2-((2,4-Dichlorophenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

3-(2-((2,4-Dichlorophenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate is used in various scientific research applications:

    Chemistry: As a reagent in organic synthesis and as a reference compound in analytical studies.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-((2,4-Dichlorophenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-((2,4-Dichlorophenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

CAS No.

767339-03-7

Molecular Formula

C23H18Cl2N2O5

Molecular Weight

473.3 g/mol

IUPAC Name

[3-[(E)-[[2-(2,4-dichlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate

InChI

InChI=1S/C23H18Cl2N2O5/c1-30-18-8-5-16(6-9-18)23(29)32-19-4-2-3-15(11-19)13-26-27-22(28)14-31-21-10-7-17(24)12-20(21)25/h2-13H,14H2,1H3,(H,27,28)/b26-13+

InChI Key

PRPUGSVRUHRIRG-LGJNPRDNSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)/C=N/NC(=O)COC3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)C=NNC(=O)COC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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